REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]1[N:12]=[N:11][C:10]([NH:13][C:14](=[O:27])[CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][C:23]([F:26])([F:25])[F:24])[CH:17]=2)=[CH:9][CH:8]=1)#[N:2].N[NH:29][C:30]([NH2:32])=[S:31].C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1>[NH2:32][C:30]1[S:31][C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]2[N:12]=[N:11][C:10]([NH:13][C:14](=[O:27])[CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([O:22][C:23]([F:24])([F:25])[F:26])[CH:17]=3)=[CH:9][CH:8]=2)=[N:2][N:29]=1
|
Name
|
|
Quantity
|
58.2 g
|
Type
|
reactant
|
Smiles
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C(#N)CCCCC1=CC=C(N=N1)NC(CC1=CC(=CC=C1)OC(F)(F)F)=O
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Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
|
Quantity
|
291 mL
|
Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
582 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
reflux condenser
|
Type
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CUSTOM
|
Details
|
The reaction
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Type
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CUSTOM
|
Details
|
azeotroped by rotary evaporation (bath≦30° C.) to a red oil
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Type
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ADDITION
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Details
|
Slowly transferred oil to a well stirred 6000 mL Erlenmeyer flask containing 7.5% sodium bicarbonate solution (69 vol., 4.0 L)
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Type
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TEMPERATURE
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Details
|
cooled in a 0° C. bath
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Type
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FILTRATION
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Details
|
The crystals were filtered through a Büchner funnel
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Type
|
WASH
|
Details
|
rinsed twice with diethyl ether (5 vol., 2×250 mL)
|
Type
|
CUSTOM
|
Details
|
Dried under high vacuum to a constant weight
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN=C(S1)CCCCC1=CC=C(N=N1)NC(CC1=CC(=CC=C1)OC(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |